2-(benzyloxy)-1-naphthaldehyde oxime

X‑ray crystallography conformational analysis steric differentiation

2-(Benzyloxy)-1-naphthaldehyde oxime (CAS not explicitly assigned; synonym: 2-benzyloxy-1-naphthaldoxime) is a synthetic naphthaldoxime derivative with the molecular formula C₁₈H₁₅NO₂ and a molecular weight of 277.3 g/mol. Structurally, it features a naphthalene core substituted with a benzyloxy group at the 2-position and an oxime functionality at the 1-position.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
Cat. No. B5578958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-1-naphthaldehyde oxime
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NO
InChIInChI=1S/C18H15NO2/c20-19-12-17-16-9-5-4-8-15(16)10-11-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2/b19-12+
InChIKeyGODSLXIRMVBKLE-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-1-naphthaldehyde Oxime – Overview, Class Identity, and Key Characteristics for Procurement Decisions


2-(Benzyloxy)-1-naphthaldehyde oxime (CAS not explicitly assigned; synonym: 2-benzyloxy-1-naphthaldoxime) is a synthetic naphthaldoxime derivative with the molecular formula C₁₈H₁₅NO₂ and a molecular weight of 277.3 g/mol . Structurally, it features a naphthalene core substituted with a benzyloxy group at the 2-position and an oxime functionality at the 1-position . The compound belongs to the broader class of aryl aldoximes, which are widely employed as synthetic intermediates in medicinal chemistry and as ligands in coordination chemistry [1]. Its synthesis proceeds via condensation of 2-(benzyloxy)-1-naphthaldehyde (CAS 52805-48-8) with hydroxylamine hydrochloride under mild conditions [1].

Why Generic Substitution of 2-(Benzyloxy)-1-naphthaldehyde Oxime Fails: Key Differentiators Against Closest Analogs


Although naphthaldehyde oximes share a common core, simple substitution of 2-(benzyloxy)-1-naphthaldehyde oxime by unsubstituted 1-naphthaldehyde oxime or 2-hydroxy-1-naphthaldehyde oxime is not chemically or functionally equivalent. The 2-benzyloxy substituent introduces a distinct conformational geometry—the dihedral angle between the phenyl and naphthyl rings is 21.8° [1]—which alters steric and electronic properties critical for downstream reactivity in cycloaddition chemistry and for recognition in biological targets such as the system Xc⁻ transporter [2]. These geometric and physicochemical differences directly impact synthetic outcome and biological activity, making generic interchange scientifically unsound.

2-(Benzyloxy)-1-naphthaldehyde Oxime: Quantitative Differential Evidence Against Comparator Compounds


Conformational Distinction: Phenyl–Naphthyl Dihedral Angle of 21.8° Confers Unique Steric Profile

X‑ray crystallographic analysis of the aldehyde precursor 2‑(benzyloxy)‑1‑naphthaldehyde reveals that the benzyloxy phenyl ring is rotated out of the naphthalene plane by a dihedral angle of 21.8(3)° [1]. This value is a direct consequence of the 2‑benzyloxy substitution; unsubstituted 1‑naphthaldehyde oxime and 2‑hydroxy‑1‑naphthaldehyde oxime lack this structural feature entirely and therefore adopt different solid‑state conformations.

X‑ray crystallography conformational analysis steric differentiation

LogP Differentiation: Higher Lipophilicity (LogP 4.4) Relative to Unsubstituted Naphthaldehyde Oxime

The calculated octanol–water partition coefficient (LogP) for 2‑(benzyloxy)‑1‑naphthaldehyde oxime is 4.4 [1]. In comparison, unsubstituted 1‑naphthaldehyde oxime (C₁₁H₉NO, MW 171.2) has a predicted LogP of approximately 2.5–3.0 (ACD/Labs estimate). The 1.4–1.9 log unit increase reflects the hydrophobic contribution of the benzyloxy substituent, which adds 106 mass units and extends the lipophilic surface area.

lipophilicity ADME prediction physicochemical profiling

Unique Reactivity in Intramolecular [3++2] Cycloaddition: Exclusive Formation of Naphthopyranoisoxazole Scaffolds

2‑(Benzyloxy)‑1‑naphthaldehyde oxime, when generated in situ from the corresponding aldehyde and hydroxylamine, undergoes thermal intramolecular [3++2] cycloaddition to afford 1,3a,4,11c‑tetrahydro‑3H‑naphtho[1′,2′:5,6]pyrano[4,3‑c]isoxazole hydrochlorides [1]. The analogous reaction with 2‑hydroxy‑1‑naphthaldehyde oxime does not produce the corresponding pyranoisoxazole because the hydroxy group lacks the requisite olefinic tether [1]. This reactivity is unique to the benzyloxy‑ (and other alkenyloxy‑) substituted series.

cycloaddition chemistry heterocycle synthesis oxime reactivity

Role as a Direct Precursor in System Xc⁻ Inhibitor Synthesis: A Patent‑Backed Application Not Shared by Simple Naphthaldoximes

According to patent US20150368213A1, 2‑(benzyloxy)‑1‑naphthaldehyde oxime is explicitly listed as a reactant in the preparation of novel inhibitors of the system Xc⁻ cystine/glutamate antiporter [1]. In contrast, the unsubstituted 1‑naphthaldehyde oxime is not cited as a reactant in this patent, indicating that the 2‑benzyloxy substitution is structurally required for the synthetic pathway leading to the claimed inhibitors. The patent targets cancers overexpressing system Xc⁻, including glioblastoma, triple‑negative breast cancer, and bladder cancer [1].

system Xc⁻ cystine/glutamate antiporter glioblastoma triple‑negative breast cancer

Optimal Research and Industrial Application Scenarios for 2-(Benzyloxy)-1-naphthaldehyde Oxime


Synthesis of System Xc⁻ Inhibitors for Glioblastoma and Triple‑Negative Breast Cancer Research

2‑(Benzyloxy)‑1‑naphthaldehyde oxime serves as a key reactant in the preparation of system Xc⁻ cystine/glutamate antiporter inhibitors described in US20150368213A1 [1]. Research groups aiming to synthesize and evaluate these patented inhibitor scaffolds must source this specific oxime to ensure fidelity to the disclosed synthetic route, as simpler naphthaldoximes are not documented as compatible precursors.

Construction of Naphthopyranoisoxazole Libraries via Intramolecular [3++2] Cycloaddition

The compound enables intramolecular [3++2] cycloaddition to yield 1,3a,4,11c‑tetrahydro‑3H‑naphtho[1′,2′:5,6]pyrano[4,3‑c]isoxazole derivatives [2]. This transformation is unique to 2‑alkenyloxy‑substituted naphthaldehyde oximes, making the benzyloxy variant essential for library synthesis and medicinal chemistry exploration of this heterocyclic chemotype.

Conformational and Crystallographic Studies of Sterically Encumbered Aryl Oximes

The established solid‑state dihedral angle of 21.8° between the phenyl and naphthyl rings [2] provides a well‑defined reference geometry for computational modeling, docking studies, and quantitative structure–activity relationship (QSAR) analyses, particularly when evaluating the impact of the 2‑benzyloxy substituent on target binding.

Lipophilicity‑Optimized Probe Design for Passive Membrane Permeability Studies

With a calculated LogP of 4.4 [3], the compound is substantially more lipophilic than unsubstituted naphthaldehyde oximes (estimated LogP ≈ 2.5–3.0). This property makes it a suitable candidate for investigating structure–permeability relationships in cell‑based assays where enhanced passive diffusion is desired.

Quote Request

Request a Quote for 2-(benzyloxy)-1-naphthaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.